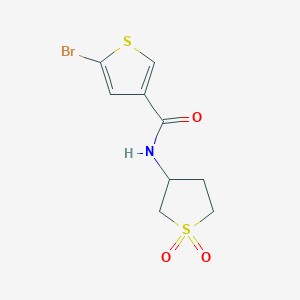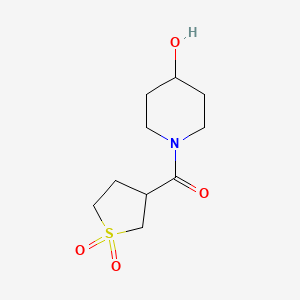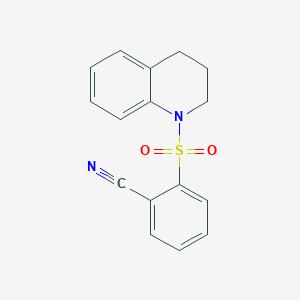
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, also known as BPPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPPM is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone works by inhibiting the activity of specific kinases, including Akt and mTOR, which are involved in cell proliferation and survival. By inhibiting these kinases, this compound can prevent the growth of cancer cells and reduce inflammation in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation in neurological disorders by inhibiting the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for specific kinases. However, this compound also has limitations, including its low solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on (4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. One area of research is the development of more potent and stable analogs of this compound that can be used in clinical trials. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound is complex and requires expertise in organic chemistry. However, the process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
(4-Bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. This compound has also been studied in neurological disorders, where it has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
Propiedades
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c1-18-10-11(15)9-12(18)13(21)19-5-7-20(8-6-19)14-16-3-2-4-17-14/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGZUFPPFHFBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)


![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)








